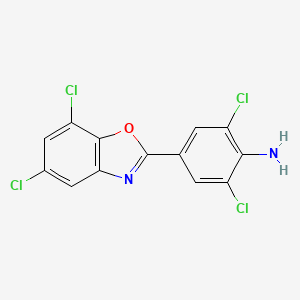
2,6-dichloro-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline is an organic compound characterized by the presence of multiple chlorine atoms and a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific methods can vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrazine hydrate in ethanol under reflux conditions.
Substitution: Electrophilic aromatic substitution reactions can be carried out, especially in the presence of activating groups.
Common Reagents and Conditions
Oxidation: DDQ in combination with protic acids can oxidize aromatic donors to their corresponding cation radicals.
Reduction: Hydrazine hydrate in ethanol is commonly used for reducing nitro groups to amines.
Substitution: Friedel-Crafts acylation followed by Clemmensen reduction is a typical method for introducing alkyl groups onto the aromatic ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ can lead to the formation of quinones, while reduction with hydrazine hydrate can yield amines.
Scientific Research Applications
2,6-Dichloro-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-dichloro-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline involves its interaction with molecular targets and pathways. For instance, the compound can form radical cations in the presence of oxidizing agents like DDQ, which can then participate in various chemical transformations . The exact molecular targets and pathways depend on the specific application and context of use.
Properties
Molecular Formula |
C13H6Cl4N2O |
|---|---|
Molecular Weight |
348.0 g/mol |
IUPAC Name |
2,6-dichloro-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C13H6Cl4N2O/c14-6-3-9(17)12-10(4-6)19-13(20-12)5-1-7(15)11(18)8(16)2-5/h1-4H,18H2 |
InChI Key |
RSTNPSSIYWQHMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)C2=NC3=C(O2)C(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















